3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C22H22N6O3 and a molecular weight of 418.459 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a purine derivative through a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 3-hydroxybenzaldehyde with a purine derivative in the presence of a hydrazine reagent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the benzaldehyde moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the benzaldehyde moiety.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring of the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can yield a corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone exerts its effects involves interactions with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The benzaldehyde moiety can interact with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
Uniqueness
The uniqueness of 3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O3/c1-14-7-9-15(10-8-14)13-28-18-19(26(2)22(31)27(3)20(18)30)24-21(28)25-23-12-16-5-4-6-17(29)11-16/h4-12,29H,13H2,1-3H3,(H,24,25)/b23-12+ |
InChI Key |
VMCSNAHYDJQAKM-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC(=CC=C4)O)N(C(=O)N(C3=O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC(=CC=C4)O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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